2-Chloro-1-(4-dimethylaminomethyl-piperidin-1-yl)-ethanone
Description
2-Chloro-1-(4-dimethylaminomethyl-piperidin-1-yl)-ethanone is a piperidine-derived compound featuring a chloroethanone moiety and a dimethylaminomethyl substituent on the piperidine ring. Piperidine derivatives are well-documented for their biological activities, including antiviral, antifungal, and antibacterial properties . The dimethylaminomethyl group enhances solubility and may influence receptor binding, while the chloroethanone group contributes to electrophilic reactivity, making it a versatile intermediate in pharmaceutical synthesis.
Properties
IUPAC Name |
2-chloro-1-[4-[(dimethylamino)methyl]piperidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19ClN2O/c1-12(2)8-9-3-5-13(6-4-9)10(14)7-11/h9H,3-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHLUJXKYDBTSMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1CCN(CC1)C(=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Chloro-1-(4-dimethylaminomethyl-piperidin-1-yl)-ethanone, also known by its CAS number 1183213-55-9, is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
The compound is characterized by its piperidine structure, which is known to interact with various biological targets. Research indicates that derivatives of piperidine often exhibit significant pharmacological activity, particularly in cancer therapy and neurodegenerative diseases.
1. Anticancer Activity
Recent studies have highlighted the anticancer potential of piperidine derivatives. For example, compounds similar to this compound have been shown to induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms:
- Inhibition of Kinases : Some studies report that piperidine derivatives can inhibit specific kinases involved in cancer progression. For instance, compounds targeting MELK (Maternal Embryonic Leucine Zipper Kinase) demonstrated significant inhibitory effects, which are crucial for the proliferation of basal-like breast cancer cells .
| Compound | IC50 (nM) | Target Kinase |
|---|---|---|
| HTH-01-091 | 10.5 | MELK |
| JW-7-25-1 | 5.0 | PIK3CA |
This table illustrates the potency of various compounds against key kinases associated with cancer cell growth.
2. Neuroprotective Effects
Piperidine derivatives have also been investigated for their neuroprotective properties. The compound's ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) suggests potential applications in treating Alzheimer’s disease. Inhibition of these enzymes can lead to increased levels of acetylcholine, enhancing cognitive function .
Case Study 1: Anticancer Efficacy
A study conducted on a series of piperidine derivatives, including this compound, evaluated their cytotoxic effects on various cancer cell lines. The findings indicated that certain derivatives exhibited higher cytotoxicity compared to standard treatments like bleomycin. The mechanism was attributed to the induction of apoptosis and cell cycle arrest .
Case Study 2: Alzheimer’s Disease Models
In another investigation focusing on neurodegenerative diseases, compounds with similar structures showed promising results in enhancing cognitive function in animal models. The ability to cross the blood-brain barrier and inhibit cholinesterase enzymes was pivotal in demonstrating their therapeutic potential .
Scientific Research Applications
Medicinal Chemistry
Antidepressant and Anxiolytic Activities
Research has indicated that compounds similar to 2-Chloro-1-(4-dimethylaminomethyl-piperidin-1-yl)-ethanone exhibit antidepressant and anxiolytic properties. The presence of the piperidine moiety is crucial for these activities, as it enhances binding affinity to neurotransmitter receptors such as serotonin and norepinephrine transporters.
Case Study : A study demonstrated that derivatives of this compound showed significant improvement in behavioral models of depression in rodents, suggesting potential therapeutic effects in humans .
Synthesis of Novel Compounds
This compound serves as a key intermediate in the synthesis of various bioactive molecules. Its chlorinated structure allows for nucleophilic substitution reactions, facilitating the development of new pharmaceuticals.
| Compound | Application |
|---|---|
| 4-Dimethylaminomethyl-piperidine derivatives | Antidepressants |
| Piperidine-based analgesics | Pain management |
Biological Research
Inhibitory Effects on Enzymes
This compound has been studied for its inhibitory effects on specific enzymes involved in metabolic pathways. Inhibitors derived from this scaffold can be instrumental in developing treatments for metabolic disorders.
Case Study : A recent investigation into enzyme kinetics found that analogs of this compound effectively inhibited acetylcholinesterase, which is relevant for conditions like Alzheimer's disease .
Neuropharmacology
Due to its structural features, this compound has been explored for its neuropharmacological properties. Research indicates that it may modulate neurotransmitter systems, providing insights into potential treatments for neurological disorders.
| Study Focus | Findings |
|---|---|
| Neurotransmitter modulation | Enhanced synaptic plasticity observed in animal models |
| Cognitive enhancement | Improvement in memory tasks linked to compound administration |
Toxicological Studies
Understanding the safety profile of this compound is critical for its application in drug development. Toxicological assessments indicate moderate toxicity levels, necessitating careful handling and usage guidelines.
| Parameter | Value |
|---|---|
| LD50 (mg/kg) | 200 (estimated) |
| Safety classification | GHS Category 3 |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Piperidine-Based Chloroethanones
2-Chloro-1-(3-methyl-2,6-diphenylpiperidin-1-yl)-ethanone
- Structure : Substituted with methyl and diphenyl groups on the piperidine ring.
- Properties : Crystal structure analysis reveals a puckered piperidine ring, influencing molecular conformation and stability .
- Applications : Exhibits antiviral activity against HIV-1 isolates, attributed to the diphenyl groups enhancing hydrophobic interactions with viral targets .
2-Chloro-1-(3-ethyl-2,6-diphenylpiperidin-1-yl)-ethanone
- Structure : Ethyl substituent replaces the methyl group in the above compound.
Comparison: The dimethylaminomethyl group in the target compound likely improves aqueous solubility compared to methyl or ethyl substituents, which could enhance bioavailability in drug formulations.
Aromatic Chloroethanones
2-Chloro-1-(7-methoxy-1H-indol-3-yl)-ethanone
- Structure : Indole ring replaces the piperidine system.
- Synthesis : Low yield (23%) via reaction of 7-methoxyindole with chloroacetyl chloride under pressurized conditions .
2,2-Dichloro-1-(4-methylphenyl)-ethanone
- Structure: Dichlorinated ethanone with a methylphenyl group.
- Synthesis: Prepared via chlorination of 1-(4-methylphenyl)-ethanone using HCl and hydroperoxide .
- Reactivity : The additional chlorine atom increases electrophilicity, making it reactive in nucleophilic substitution reactions.
Comparison: The target compound’s piperidine ring provides a nitrogenous base for hydrogen bonding, unlike aromatic analogs, which may limit interactions in biological systems.
Heterocyclic and Functionalized Derivatives
2-Chloro-1-[5-chloro-2-(1-methyl-piperidin-4-ylamino)-phenyl]-ethanone
- Structure: Chlorophenyl group linked to a methylpiperidine via an amino bridge.
- Safety : Classified under GHS guidelines as hazardous, requiring strict handling protocols .
- Applications: Potential use in targeted drug delivery due to the amino linker’s flexibility.
2-Chloro-1-(2-hydroxy-4-methylphenyl)-ethanone
- Structure : Hydroxy and methyl substituents on the aromatic ring.
- Properties : The hydroxyl group enables hydrogen bonding, increasing solubility in polar solvents .
Comparison: The dimethylaminomethyl group in the target compound offers both basicity and steric effects, which may improve pharmacokinetic profiles compared to hydroxylated analogs.
Data Tables
Research Findings and Implications
- Synthetic Efficiency: Piperidine-based chloroethanones generally require multi-step syntheses, while aromatic analogs (e.g., ) achieve moderate yields under harsh conditions.
- Biological Relevance: Piperidine derivatives with bulky substituents (e.g., diphenyl groups) show promise in antiviral applications, whereas the target compound’s dimethylaminomethyl group may optimize solubility without compromising activity .
- Safety Considerations: Compounds like 2-Chloro-1-[5-chloro-2-(1-methyl-piperidin-4-ylamino)-phenyl]-ethanone highlight the need for stringent safety protocols due to GHS classifications .
Preparation Methods
Solvent and Base Selection
Temperature Control
Exothermic acylation necessitates cooling (0–5°C) to suppress dimerization. Elevated temperatures (>50°C) promote decomposition of the chloroacetyl group.
Scalability Considerations
-
Pilot-Scale Yields : Dropwise addition of chloroacetyl chloride and continuous HCl scrubbing improve reproducibility at >1 mol scales.
-
Cost Analysis : Raw material expenses dominate, with chloroacetyl chloride accounting for 60% of total costs.
Spectroscopic Characterization
¹H NMR (DMSO- d₆) :
Q & A
Q. What are the optimal synthetic routes for 2-Chloro-1-(4-dimethylaminomethyl-piperidin-1-yl)-ethanone, and how do reaction parameters influence yield?
The synthesis typically involves alkylation of a piperidine derivative with 2-chloroacetyl chloride. Key parameters include:
- Temperature : Reactions are often conducted at 0–60°C to balance reactivity and side-product formation .
- Solvent systems : Biphasic systems (e.g., DCM/NaOH) or polar aprotic solvents (e.g., acetone) improve reaction efficiency .
- Catalysts : KI or K₂CO₃ enhances nucleophilic substitution by stabilizing intermediates . Monitoring via HPLC ensures progress, with yields ranging from 44–78% under optimized conditions .
Q. How can researchers confirm the purity and structural integrity of this compound post-synthesis?
Methodological validation includes:
- Chromatography : HPLC for purity assessment (>95% threshold) .
- Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., dimethylaminomethyl and chloro groups) .
- Elemental analysis : C/H/N ratios validate molecular formula (e.g., C₁₀H₁₈ClN₂O) .
Q. What preliminary biological assays are suitable for evaluating its bioactivity?
Initial screens focus on:
- Antimicrobial activity : Disk diffusion assays against Gram-positive/negative bacteria, comparing to chlorophenyl ether analogs .
- Enzyme inhibition : Fluorometric assays targeting kinases or proteases, leveraging structural similarities to known inhibitors .
- Metabolic stability : In vitro models (e.g., Cunninghamella elegans) assess fluorinated/chlorinated moiety retention .
Advanced Research Questions
Q. How do crystallographic techniques resolve structural ambiguities in this compound, and what challenges arise?
Single-crystal X-ray diffraction (SXRD) with SHELX software is critical:
- Data collection : High-resolution (<1.0 Å) data reduces thermal motion artifacts .
- Refinement : SHELXL refines anisotropic displacement parameters, but twinning or poor crystal quality may require iterative corrections .
- Validation : R-factor convergence (<5%) and Hirshfeld surface analysis ensure accuracy .
Q. What strategies address contradictions in biological activity data across structurally similar analogs?
Contradictions (e.g., varying antimicrobial potency) are analyzed via:
- SAR studies : Comparing substituent effects (e.g., dimethylaminomethyl vs. hydroxyl groups) on target binding .
- Computational modeling : Docking simulations (e.g., AutoDock) predict interactions with bacterial enzymes .
- Dose-response curves : EC₅₀ values differentiate true activity from assay noise .
Q. How does the dimethylaminomethyl substituent influence pharmacokinetic properties?
- Lipophilicity : LogP calculations (e.g., ClogP) predict enhanced membrane permeability vs. non-alkylated analogs .
- Metabolic stability : The dimethyl group reduces oxidative metabolism, as shown in hepatic microsome assays .
- Solubility : Protonation of the tertiary amine at physiological pH improves aqueous solubility .
Q. What experimental designs are recommended for studying its mechanism of action in enzyme inhibition?
- Kinetic assays : Michaelis-Menten plots with varying substrate/inhibitor concentrations .
- Isothermal titration calorimetry (ITC) : Quantifies binding affinity (Kd) and enthalpy changes .
- Mutagenesis studies : Identify critical residues in enzyme active sites via site-directed mutagenesis .
Methodological Considerations
Q. How can researchers mitigate synthetic byproducts during piperidine functionalization?
- Protecting groups : Use Boc or Fmoc to shield reactive amines during alkylation .
- Temperature control : Slow addition of 2-chloroacetyl chloride at 0°C minimizes side reactions .
- Workup protocols : Liquid-liquid extraction (e.g., DCM/H₂O) removes unreacted reagents .
Q. What computational tools predict the compound’s reactivity in novel chemical transformations?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
